Product packaging for Chrysin 7-O-|A-gentiobioside(Cat. No.:)

Chrysin 7-O-|A-gentiobioside

Cat. No.: B12318696
M. Wt: 578.5 g/mol
InChI Key: XGMGGAPZYUWNMO-UHFFFAOYSA-N
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Description

Overview of Flavonoid Bioactivity and Research Significance

Flavonoids are a widespread class of naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables. researchgate.netmdpi.com They are recognized for a wide array of pharmacological properties and potential health benefits. researchgate.net Research has demonstrated that flavonoids possess antioxidant, anti-inflammatory, anticancer, and immunomodulatory activities, among others. researchgate.netmdpi.comnih.gov The biological activity of flavonoids is intimately linked to their chemical structure, particularly the presence and position of hydroxyl groups. mdpi.com

Flavonoid glycosides, in which a flavonoid is attached to a sugar moiety, are a significant subgroup. researchgate.net Glycosylation, the process of attaching a sugar, can enhance the solubility, stability, and bioavailability of the parent flavonoid, facilitating its transport and metabolism in biological systems. researchgate.netmdpi.com This modification can influence how the compounds are absorbed in the intestine and utilized by the body. researchgate.net The study of flavonoid glycosides is a burgeoning field, driven by the quest to understand their mechanisms of action and unlock their full therapeutic potential. researchgate.netnih.govtandfonline.comelsevierpure.com

Structural Characterization of Chrysin (B1683763) 7-O-beta-gentiobioside as a Glycosylated Flavone (B191248)

Chrysin 7-O-beta-gentiobioside is a specific type of flavonoid glycoside. medchemexpress.comtargetmol.commedchemexpress.com Its structure is composed of two main parts: the aglycone, chrysin, and a disaccharide sugar, gentiobiose.

Chrysin: The foundational structure is chrysin (5,7-dihydroxyflavone), a natural flavone. medchemexpress.commdpi.comnih.gov Flavones are a subclass of flavonoids characterized by a specific backbone structure. mdpi.comnih.gov

Gentiobiose: This is a disaccharide composed of two glucose units linked together.

Glycosidic Bond: In Chrysin 7-O-beta-gentiobioside, the gentiobiose molecule is attached to the chrysin backbone at the 7-hydroxyl group via a beta-glycosidic bond. nih.gov

The precise chemical structure has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net

Table 1: Structural and Chemical Properties of Chrysin 7-O-beta-gentiobioside

PropertyValue
CAS Number 88640-89-5 targetmol.commedchemexpress.comchemfaces.combiorlab.combiocrick.commedchemexpress.cn
Molecular Formula C27H30O14 targetmol.comchemfaces.combiorlab.com
Molecular Weight 578.52 g/mol targetmol.combiorlab.com
Aglycone Chrysin (5,7-dihydroxyflavone) medchemexpress.commdpi.comnih.gov
Sugar Moiety Gentiobiose nih.gov
Linkage 7-O-beta-glycosidic bond nih.gov

Current Research Landscape and Key Unanswered Questions Regarding Chrysin 7-O-beta-gentiobioside

Current research on Chrysin 7-O-beta-gentiobioside has begun to illuminate its natural sources and potential biological activities. It has been identified as a glycosylation product of chrysin and has been isolated from plants such as Spartium junceum. targetmol.commedchemexpress.combiocrick.com Additionally, studies have shown its presence in the seeds of Oroxylum indicum and it can be produced via biotransformation using cultured cells of Eucalyptus perriniana. nih.govmdpi.comresearchgate.net

A significant area of investigation has been its potential role in regulating cholesterol metabolism. Research has indicated that a related compound, chrysin 7-O-β-D-glucopyranoside, can increase the expression of the low-density lipoprotein (LDL) receptor, a key player in cholesterol homeostasis. nih.gov This effect is thought to be mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov While this provides a promising avenue, further research is needed to specifically delineate the effects of the gentiobioside form.

A study developing a UPLC-MS/MS method for the simultaneous determination of several flavonoids, including Chrysin 7-O-beta-gentiobioside, in mouse blood has been established, which is crucial for pharmacokinetic studies. researchgate.netakjournals.com

Despite these advances, several key questions remain:

Specific Bioactivities: While the bioactivity of flavonoids, in general, is well-documented, the specific pharmacological profile of Chrysin 7-O-beta-gentiobioside is not yet fully characterized. More research is needed to understand its distinct effects compared to its aglycone, chrysin, and other chrysin glycosides.

Mechanism of Action: The precise molecular mechanisms by which Chrysin 7-O-beta-gentiobioside exerts its potential effects are largely unknown. Elucidating these pathways is critical for understanding its biological significance.

Bioavailability and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Chrysin 7-O-beta-gentiobioside are necessary to determine its bioavailability and how it is processed in the body.

Comparative Efficacy: A direct comparison of the biological activities of Chrysin 7-O-beta-gentiobioside with its parent compound, chrysin, and other related glycosides would provide valuable insights into the role of the gentiobiose moiety.

Future research focused on these areas will be instrumental in fully understanding the potential of Chrysin 7-O-beta-gentiobioside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B12318696 Chrysin 7-O-|A-gentiobioside

Properties

IUPAC Name

5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMGGAPZYUWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of Chrysin 7 O Beta Gentiobioside

Botanical Sources and Distribution

This compound has been identified in several plant species, most notably Spartium junceum and Oroxylum indicum. targetmol.comchemfaces.com

Spartium junceum , commonly known as Spanish broom, is a species of flowering plant in the pea family Fabaceae. Chrysin (B1683763) 7-O-β-gentiobioside is derived from this plant. targetmol.comchemfaces.comlabshake.combiocrick.com

Oroxylum indicum , also known as the Indian trumpet flower, is another botanical source of this compound. chemfaces.comnih.gov An HPLC-UV method has been developed for the simultaneous quantification of 13 major components in Semen Oroxyli, the seed of this plant, which includes chrysin-7-O-β-D-gentiobioside. chemfaces.combiocrick.com

Table 1: Botanical Sources of Chrysin 7-O-β-gentiobioside

Botanical Name Common Name Family
Spartium junceum Spanish broom Fabaceae

Occurrence as a Glycosylation Product or Constituent in Plant Extracts

Chrysin 7-O-β-gentiobioside exists in nature as a glycosylation product of chrysin. targetmol.comadooq.com Glycosylation is a process where a carbohydrate is attached to another molecule. In this case, a gentiobiose sugar molecule is attached to the chrysin flavonoid. This process can affect the solubility and biological activity of the compound.

The compound is found within extracts of its botanical sources. For instance, it is a constituent of the ethanolic extract of Oroxylum indicum seeds. chula.ac.th Similarly, it is isolated from extracts of Spartium junceum. chemfaces.comlabshake.combiocrick.com

Modern Chromatographic and Extraction Techniques for Isolating Chrysin 7-O-β-gentiobioside

The isolation and purification of Chrysin 7-O-β-gentiobioside from plant materials involve various modern chromatographic and extraction techniques. High-Performance Liquid Chromatography (HPLC) is a key method used for its separation and quantification.

An HPLC-UV method was developed to quantify 13 major components, including chrysin-7-O-β-D-gentiobioside, in Semen Oroxyli. chemfaces.combiocrick.com This method utilized an Agilent Zorbax SB-C18 column with a gradient elution of acetonitrile (B52724) and acetic acid, and detection at a wavelength of 277 nm. chemfaces.combiocrick.com

For the isolation of flavonoid glycosides in general, a range of chromatographic techniques are employed. These include:

High-Speed Counter-Current Chromatography (HSCCC) : This technique is effective for the preparative separation of flavonoid glycosides from crude extracts. researchgate.netnih.govpjsir.org It utilizes a two-phase solvent system and eliminates the need for solid supports. pjsir.org

Column Chromatography : Polyamide column chromatography can be used as an initial step to enrich flavonoid fractions and remove non-flavonoid compounds. rsc.org

Medium Pressure Liquid Chromatography (MPLC) : This is another technique used for the isolation of natural phenolic compounds. auctoresonline.org

Thin Layer Chromatography (TLC) : TLC is a traditional method used for the analysis and fingerprinting of plant extracts containing flavonoids. chula.ac.th

The general workflow for isolating Chrysin 7-O-β-gentiobioside and other flavonoid glycosides often involves initial extraction from the plant material, followed by one or more chromatographic steps to separate and purify the desired compound.

Table 2: Chromatographic Techniques for Flavonoid Glycoside Isolation

Technique Description Application Example
High-Performance Liquid Chromatography (HPLC) A highly efficient separation technique using a liquid mobile phase and a solid stationary phase. Quantification of chrysin-7-O-β-D-gentiobioside in Semen Oroxyli. chemfaces.combiocrick.com
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid partition chromatography method that avoids solid supports. Preparative separation of flavonoid glycosides from Psidium guajava leaves. nih.gov
Column Chromatography A separation technique where components are separated based on their differential adsorption to a solid adsorbent. Enrichment of flavonoid glycosides and aglycones from Platycladus orientalis leaves using a polyamide column. rsc.org

| Thin Layer Chromatography (TLC) | A simple and rapid analytical technique for separating mixtures. | Fingerprinting of Oroxylum indicum seed extracts. chula.ac.th |

Biosynthesis and Biotransformation Pathways Relevant to Chrysin 7 O Beta Gentiobioside

Enzymatic Glycosylation of Chrysin (B1683763) to Chrysin 7-O-β-gentiobioside

Glycosylation, the attachment of sugar moieties to organic molecules, is a key process in the biosynthesis of many plant secondary metabolites. researchgate.netresearchgate.net This enzymatic modification can significantly alter the properties of the parent compound, including its solubility, stability, and biological activity. sci-hub.se In the case of chrysin, glycosylation at the 7-hydroxyl position leads to the formation of various glycosides, including Chrysin 7-O-β-gentiobioside. nih.govresearchgate.net

The enzymatic synthesis of flavonoid glycosides is primarily catalyzed by a large and diverse family of enzymes known as glycosyltransferases (GTs). embopress.orgnih.gov In plants, these enzymes typically belong to the GT1 family, which utilizes uridine (B1682114) diphosphate (B83284) (UDP)-sugars as activated sugar donors. nih.gov These enzymes exhibit a high degree of regio- and stereoselectivity, meaning they can attach specific sugars to specific positions on the flavonoid backbone. researchgate.netmdpi.com

Research has focused on identifying and characterizing specific GTs from various plant sources that are capable of glycosylating chrysin. researchgate.net For instance, studies have shown that GTs from different plants can catalyze the transfer of glucose to the 7-hydroxyl group of chrysin, forming chrysin 7-O-β-D-glucoside. researchgate.net This glucoside can then serve as a substrate for a subsequent glycosylation step, where another glucose molecule is added to form the gentiobioside linkage, resulting in Chrysin 7-O-β-gentiobioside. researchgate.net The precise identification and characterization of the specific glycosyltransferases responsible for each step in this pathway are areas of ongoing investigation.

Cultured plant cells have emerged as a valuable tool for studying and producing flavonoid glycosides through biotransformation. researchgate.netresearchgate.net This technique involves supplying the precursor compound, in this case, chrysin, to a suspension culture of plant cells, which then utilize their endogenous enzymes to carry out the glycosylation reactions. nih.gov

A notable example is the use of cultured cells of Eucalyptus perriniana. researchgate.netnih.govresearchgate.net When these cells are incubated with chrysin, they have been shown to efficiently convert it into both chrysin 7-O-β-D-glucoside and Chrysin 7-O-β-gentiobioside. nih.govresearchgate.netgrafiati.com A time-course analysis of this biotransformation revealed that chrysin is first converted to its 7-O-β-D-glucoside, which then undergoes further glucosylation to yield Chrysin 7-O-β-gentiobioside. researchgate.net This demonstrates the two-step enzymatic process occurring within the plant cells. The use of cultured cells provides a controlled environment to study these biosynthetic pathways and can be a more convenient method for producing specific glycosides compared to complex chemical synthesis. researchgate.net

Table 1: Biotransformation Products of Chrysin by Eucalyptus perriniana
SubstrateBiocatalystProduct 1Product 2Reference
ChrysinCultured cells of Eucalyptus perrinianaChrysin 7-O-β-D-glucosideChrysin 7-O-β-gentiobioside researchgate.netnih.govresearchgate.net

Metabolic Fate and Conjugation Pathways of Flavonoid Aglycones (Chrysin) in Biological Systems as Context

Once ingested, flavonoid aglycones like chrysin undergo extensive metabolism, which significantly impacts their bioavailability and biological activity. researchgate.netresearchgate.nettandfonline.com These metabolic processes primarily involve conjugation reactions that increase the water solubility of the flavonoids, facilitating their excretion. sums.ac.ir

In humans and other mammals, the primary metabolic pathways for chrysin are glucuronidation and sulfation. researchgate.netencyclopedia.pubnih.gov These are Phase II metabolic reactions that occur mainly in the intestine and liver. tandfonline.com

Glucuronidation: This process involves the attachment of glucuronic acid to the flavonoid. The enzyme responsible for this is UDP-glucuronosyltransferase (UGT). tandfonline.comnih.gov For chrysin, glucuronidation predominantly occurs at the 7-hydroxyl position, forming chrysin-7-glucuronide. nih.gov

Sulfation: This involves the addition of a sulfate (B86663) group, a reaction catalyzed by sulfotransferases (SULTs). tandfonline.comnih.gov Similar to glucuronidation, the 7-hydroxyl group of chrysin is the primary site for sulfation, leading to the formation of chrysin-7-sulfate. nih.govscispace.com

Studies have shown that sulfation can occur at a higher rate than glucuronidation for chrysin in some cellular models. nih.gov These conjugation reactions are a critical determinant of the oral bioavailability of chrysin, as the resulting metabolites are more easily eliminated from the body. tandfonline.com

To understand the complex metabolism of flavonoids, researchers utilize various experimental models.

In Vitro Models: These include the use of cultured cell lines, such as human intestinal Caco-2 cells and hepatic Hep G2 cells. tandfonline.comnih.gov These cell lines serve as models for the human intestine and liver, respectively, allowing for the detailed study of metabolic pathways like glucuronidation and sulfation in a controlled environment. tandfonline.com Caco-2 cells, in particular, have been instrumental in demonstrating that chrysin is extensively metabolized into its glucuronide and sulfate conjugates, which are then effluxed back into the intestinal lumen. nih.gov Subcellular fractions, such as liver S9 fractions, are also used to investigate the kinetics of these enzymatic reactions. nih.gov

In Vivo Models: Animal models, such as rats, are frequently used to study the pharmacokinetics and metabolism of flavonoids in a whole-organism context. biomolther.org Studies in rats have confirmed that chrysin is rapidly metabolized into its conjugated forms. biomolther.org Human clinical studies, although more complex to conduct, provide the most direct evidence of flavonoid metabolism. Studies in human volunteers administered oral doses of chrysin have shown very low plasma concentrations of the parent compound, with significantly higher levels of its sulfate and glucuronide metabolites, confirming extensive metabolism. researchgate.net

Table 2: Major Metabolites of Chrysin in Biological Systems
Parent CompoundMetabolic ProcessMajor MetaboliteKey EnzymesReference
ChrysinGlucuronidationChrysin-7-glucuronideUDP-glucuronosyltransferases (UGTs) nih.govnih.gov
ChrysinSulfationChrysin-7-sulfateSulfotransferases (SULTs) nih.govnih.gov

Advanced Analytical Chemistry Methodologies for Chrysin 7 O Beta Gentiobioside Research

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantification in Complex Matrices

UPLC-MS/MS has emerged as a powerful technique for the quantitative analysis of Chrysin (B1683763) 7-O-beta-gentiobioside in biological samples. This method offers high sensitivity, selectivity, and speed, which are critical for pharmacokinetic studies where sample volumes are often limited and concentrations are low. akjournals.comresearchgate.net

A robust UPLC-MS/MS method has been developed and validated for the simultaneous determination of Chrysin 7-O-beta-gentiobioside and other flavonoids in mouse blood. akjournals.comresearchgate.net This development is crucial for investigating the pharmacokinetic profile of the compound. In one such study, the method was applied after intravenous administration of Chrysin 7-O-beta-gentiobioside to mice. akjournals.comdntb.gov.ua The chromatographic separation was achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% formic acid. akjournals.comdntb.gov.ua Detection was performed on a mass spectrometer operating in positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to ensure specificity. akjournals.comresearchgate.net The MRM transition monitored for Chrysin 7-O-beta-gentiobioside was m/z 579.2 → 255.1, with an optimized cone voltage of 10 V and a collision voltage of 26 V. akjournals.com

Comprehensive validation is essential to ensure the reliability of any bioanalytical method. scispace.com For the UPLC-MS/MS method used in the pharmacokinetic analysis of Chrysin 7-O-beta-gentiobioside, validation was performed in accordance with international standards. akjournals.com

Selectivity: The method demonstrated excellent selectivity, with no significant interference observed from endogenous substances in blank mouse blood samples at the retention time of the analyte. akjournals.com

Linearity: The method showed good linearity over the tested concentration range, which is essential for accurate quantification. researchgate.net

Accuracy and Precision: The intra-day and inter-day accuracy of the method ranged from 86.2% to 109.3%. akjournals.comresearchgate.net The intra-day precision was reported to be less than 14%, and the inter-day precision was less than 15%, indicating high reproducibility. akjournals.comresearchgate.net

Matrix Effects and Recovery: The matrix effect, which assesses the influence of co-eluting substances on ionization, was found to be between 85.3% and 111.3%. akjournals.comresearchgate.net The extraction recovery of the analytes following protein precipitation was consistently above 78.2%. akjournals.comresearchgate.net

Lower Limit of Quantification (LLOQ): The LLOQ, defined as the lowest concentration that can be reliably quantified, was established to ensure the method's sensitivity for detecting low levels of the compound in pharmacokinetic studies. akjournals.com

The table below summarizes the validation parameters for the UPLC-MS/MS method.

Validation ParameterFindingCitation
Selectivity No interference from endogenous substances in blank mouse blood. akjournals.com
Accuracy Intra-day and inter-day accuracy ranged from 86.2% to 109.3%. akjournals.comresearchgate.net
Precision Intra-day precision < 14%; Inter-day precision < 15%. akjournals.comresearchgate.net
Matrix Effect Ranged from 85.3% to 111.3%. akjournals.comresearchgate.net
Recovery Consistently > 78.2% after protein precipitation. akjournals.comresearchgate.net
LLOQ Determined to be the lowest reliably quantifiable concentration. akjournals.com

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

HPLC with UV detection is a widely used and robust method for the quality control and quantification of flavonoids in plant extracts. A method was developed for the simultaneous quantification of 13 components in Semen Oroxyli, including Chrysin 7-O-beta-gentiobioside. biocrick.combenthamdirect.com Optimal separation was achieved on an Agilent Zorbax SB-C18 column using a gradient elution of acetonitrile and 0.3% (v/v) acetic acid. biocrick.combenthamdirect.com The flow rate was maintained at 1.0 ml/min, and the detection wavelength was set to 277 nm. biocrick.combenthamdirect.com This method demonstrated good linearity, with all calibration curves showing a correlation coefficient (r²) greater than 0.9997. biocrick.combenthamdirect.com The assay was also found to be highly reproducible, with intra- and inter-day variations of less than 3%. benthamdirect.com

The table below outlines the chromatographic conditions for the HPLC-UV analysis.

ParameterConditionCitation
Stationary Phase Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 μm) biocrick.combenthamdirect.com
Mobile Phase Gradient elution of acetonitrile and 0.3% (v/v) acetic acid biocrick.combenthamdirect.com
Flow Rate 1.0 ml/min biocrick.combenthamdirect.com
Detection UV at 277 nm biocrick.combenthamdirect.com
Linearity (r²) > 0.9997 biocrick.combenthamdirect.com
Reproducibility Intra- and inter-day variation < 3% benthamdirect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unambiguous structure elucidation of natural products. biorlab.com For complex glycosides like Chrysin 7-O-beta-gentiobioside, NMR is used to confirm the identity of the aglycone (chrysin), identify the sugar moieties (gentiobiose), and determine the stereochemistry and the specific linkage point between the sugar and the aglycone. nih.gov The structures of Chrysin 7-O-beta-gentiobioside and related flavonoid glycosides isolated from natural sources like Oroxylum indicum have been characterized using various spectroscopic methods, including NMR. nih.gov Such analyses are fundamental to confirming the compound's identity before its use in further biological or analytical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Fragmentation Pattern Analysis

LC-MS is an essential technique for metabolite profiling in complex natural extracts and for analyzing fragmentation patterns to identify unknown compounds. nih.gov In the context of chrysin derivatives, untargeted metabolomics studies using LC-MS have been employed to identify rare C-diglycosylated chrysin derivatives in orchid species. mdpi.comresearchgate.net These studies utilize high-resolution mass spectrometry to obtain accurate mass measurements and collision-induced dissociation (CID) to generate fragmentation patterns. mdpi.comresearchgate.net

For Chrysin 7-O-beta-gentiobioside, the fragmentation pattern is key to its identification and quantification. In positive ion mode, the molecule (m/z 579.2) characteristically loses the gentiobioside moiety to produce the protonated chrysin aglycone fragment at m/z 255.1. akjournals.com This specific transition (m/z 579.2 → 255.1) is used in MRM-based quantitative methods, providing a high degree of certainty in the analysis. akjournals.com Analyzing the fragmentation of the glycoside linkage helps to distinguish it from isomers and provides structural information. mdpi.com

Preclinical Pharmacokinetics and Disposition of Chrysin 7 O Beta Gentiobioside

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Animal Models

Preclinical ADME studies are fundamental to characterizing the behavior of a new chemical entity in a biological system. For Chrysin (B1683763) 7-O-β-gentiobioside, these investigations have primarily been conducted in rodent models.

A key study investigated the pharmacokinetics of Chrysin 7-O-β-gentiobioside in mice following a single intravenous administration. akjournals.com A UPLC-MS/MS method was developed to quantify the compound in mouse blood. akjournals.com After an intravenous dose of 5 mg/kg, the concentration of Chrysin 7-O-β-gentiobioside was measured at various time points over 10 hours. akjournals.com

The study provided essential pharmacokinetic parameters that describe the compound's disposition in the systemic circulation. akjournals.com These parameters are summarized in the table below.

Pharmacokinetic ParameterValue
T1/2 (Half-life)2.00 h
Tmax (Time to peak concentration)0.083 h
Cmax (Peak plasma concentration)1856.33 ng/mL
AUC(0-t) (Area under the curve)2450.15 ng·h/mL
AUC(0-∞) (Area under the curve, extrapolated)2552.09 ng·h/mL
MRT(0-t) (Mean residence time)1.58 h
MRT(0-∞) (Mean residence time, extrapolated)1.83 h
CL (Clearance)1.96 L/h/kg
Vz (Volume of distribution)3.59 L/kg

Data sourced from a pharmacokinetic study in mice following a 5 mg/kg intravenous administration. akjournals.com

Information regarding the oral administration and bioavailability of Chrysin 7-O-β-gentiobioside is not available in the reviewed literature.

Specific studies detailing the tissue distribution and accumulation profiles of Chrysin 7-O-β-gentiobioside following administration in preclinical models were not identified in the available scientific literature.

The metabolism of flavonoid glycosides typically involves initial hydrolysis by glycosidases (e.g., β-glucosidases) in the intestine or liver to release the aglycone. researchgate.net This aglycone is then subject to phase I and phase II metabolism.

For chrysin, the aglycone of Chrysin 7-O-β-gentiobioside, metabolism is extensive and governed primarily by phase II enzymatic systems. nih.gov The main metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govresearchgate.net This results in the formation of major metabolites such as chrysin-7-O-glucuronide and chrysin-7-O-sulfate. nih.gov In mouse pharmacokinetic studies, both sulfate (B86663) and glucuronide conjugates of chrysin are detected in plasma. nih.govresearchgate.net While direct metabolic studies on Chrysin 7-O-β-gentiobioside are limited, it is anticipated that it would first be hydrolyzed to chrysin, which would then undergo extensive phase II conjugation.

The aglycone chrysin and its primary metabolites have been shown to interact with several ATP-binding cassette (ABC) transporters. Efflux transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 2 (MRP2) are involved in the excretion of chrysin metabolites. tsu.edu

In preclinical studies, it was found that BCRP plays a role in the disposition of chrysin conjugates. nih.gov For instance, inhibition of BCRP in Caco-2 cells significantly reduced the efflux of chrysin sulfate. nih.gov However, in BCRP knockout mice, the systemic exposure to chrysin and its metabolites was not significantly altered, suggesting a complex and potentially overlapping role of different transporters. nih.gov In vitro studies have demonstrated that chrysin conjugates can be potent inhibitors of transporters such as OATP1B1, OATP1B3, OATP2B1, and BCRP. nih.gov There is no specific data available on the direct interaction of Chrysin 7-O-β-gentiobioside with these drug transporters.

Comparative Pharmacokinetic Analysis: Chrysin 7-O-β-gentiobioside versus its Aglycone Chrysin

The pharmacokinetic profiles of Chrysin 7-O-β-gentiobioside and its aglycone chrysin differ significantly, primarily due to the route of administration studied and the physicochemical properties of the molecules. Chrysin itself exhibits extremely poor oral bioavailability (<1%) due to low aqueous solubility and rapid, extensive metabolism in the gut and liver. nih.govtsu.edu

Following oral administration in mice (20 mg/kg), the peak plasma concentration (Cmax) of chrysin was only 10 nmol/L, whereas its sulfate and glucuronide metabolites reached much higher concentrations of 160 nmol/L and 130 nmol/L, respectively. researchgate.net In rats, orally administered chrysin was often undetectable in plasma, with only its glucuronide conjugate being quantifiable. koreascience.kr

In contrast, intravenous administration of Chrysin 7-O-β-gentiobioside (5 mg/kg) in mice resulted in a high peak plasma concentration (Cmax) of 1856.33 ng/mL (approximately 3209 nmol/L) for the parent glycoside itself. akjournals.com This stark difference highlights that while oral chrysin barely reaches systemic circulation intact, its glycoside form, when administered intravenously, achieves significant systemic exposure. The glycoside moiety improves water solubility, making it more suitable for parenteral formulations and bypassing the first-pass metabolism that severely limits the bioavailability of oral chrysin.

CompoundAdministration Route & Dose (Mice)Peak Plasma Concentration (Cmax)Key Finding
ChrysinOral, 20 mg/kg~10 nmol/LVery low systemic exposure of parent compound; high levels of metabolites. researchgate.net
Chrysin 7-O-β-gentiobiosideIntravenous, 5 mg/kg~3209 nmol/L (1856.33 ng/mL)High systemic exposure of the parent glycoside. akjournals.com

In Vitro Models for Preclinical Pharmacokinetic Prediction (e.g., Caco-2 cell permeability, microsomal stability)

In vitro models are valuable tools for predicting the pharmacokinetic properties of compounds. The Caco-2 cell monolayer model is widely used to estimate intestinal permeability. nih.gov

Studies using this model have characterized the permeability of the aglycone, chrysin. Chrysin demonstrates moderate permeability, with reported apparent permeability coefficient (Papp) values in the range of 2.32 x 10-6 cm/s. mdpi.com While this suggests that cell membrane penetration is not a primary barrier, extensive metabolism within the Caco-2 cells to glucuronide and sulfate conjugates has been observed. nih.gov This high level of intestinal metabolism is a major contributor to chrysin's low oral bioavailability. nih.gov

Specific data on the Caco-2 permeability or microsomal stability of Chrysin 7-O-β-gentiobioside were not found in the reviewed literature. However, it is generally observed that flavonoid glycosides exhibit lower permeability across Caco-2 monolayers compared to their corresponding aglycones. nih.gov The addition of the large, hydrophilic gentiobioside sugar moiety would be expected to decrease passive diffusion across the intestinal epithelium. nih.gov

Mechanistic Investigations into the Biological Activities of Chrysin 7 O Beta Gentiobioside

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

Detailed mechanistic studies on the antioxidant activity and ROS modulation by Chrysin (B1683763) 7-O-β-gentiobioside are not extensively available in the current scientific literature. However, research on similar chrysin glycosides provides some insight into potential mechanisms.

Activation of Endogenous Antioxidant Pathways (e.g., Keap1/Nrf2/HO-1 signaling)

There is currently no direct scientific evidence to confirm that Chrysin 7-O-β-gentiobioside activates the Keap1/Nrf2/HO-1 signaling pathway. However, studies on other chrysin glycosides, such as chrysin-8-C-glucoside and its derivatives, have shown the ability to up-regulate the Nrf2/HO-1 pathway. nih.govresearchgate.netnih.gov This suggests that chrysin glycosides as a class of compounds may have the potential to interact with this critical antioxidant pathway. The activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress, leading to the expression of various antioxidant and cytoprotective enzymes. nih.govmdpi.com Further research is required to determine if Chrysin 7-O-β-gentiobioside specifically shares this activity.

Direct Free Radical Scavenging Mechanisms

The direct free radical scavenging mechanisms of Chrysin 7-O-β-gentiobioside have not been specifically elucidated. The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. nih.gov For the aglycone chrysin, the hydroxyl groups at the C5 and C7 positions are primarily responsible for its ROS scavenging ability. nih.gov Studies on a similar compound, 7-O-β-D-glucopyranosylchrysin, have indicated moderate antioxidant effects. nih.gov However, the glycosylation at the 7-position in Chrysin 7-O-β-gentiobioside may influence its radical scavenging capacity compared to its aglycone, chrysin.

Anti-inflammatory Efficacy and Molecular Targets

The anti-inflammatory properties of chrysin are well-documented, but specific investigations into the molecular targets of Chrysin 7-O-β-gentiobioside are sparse.

Inhibition of Pro-inflammatory Enzyme Expression (e.g., Cyclooxygenase-2 (COX-2))

Direct evidence for the inhibition of Cyclooxygenase-2 (COX-2) expression by Chrysin 7-O-β-gentiobioside is not currently available. The parent compound, chrysin, has been shown to suppress COX-2, an enzyme involved in the synthesis of prostaglandins (B1171923) which promote inflammation. nih.gov Furthermore, studies on derivatives of chrysin-8-C-glucoside have demonstrated a reduction in COX-2 expression in vitro. nih.govresearchgate.netnih.gov These findings suggest a potential anti-inflammatory mechanism for chrysin-related compounds, though specific studies on Chrysin 7-O-β-gentiobioside are needed for confirmation.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

There is a lack of specific data on the modulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by Chrysin 7-O-β-gentiobioside. However, a study on a structurally related compound, chrysin 7-O-β-D-glucuronide, has demonstrated anti-inflammatory activity through the reduction of IL-1β and IL-6 levels. nih.gov Additionally, research on chrysin-8-C-glucoside derivatives has shown a significant reduction in the production of TNF-α and IL-1β. nih.govresearchgate.netnih.gov These findings on other chrysin glycosides suggest that this class of compounds may have immunomodulatory effects, but direct evidence for Chrysin 7-O-β-gentiobioside is still required.

Below is a table summarizing the observed effects of related chrysin glycosides on pro-inflammatory cytokines.

CompoundCell LineStimulantCytokine(s) Inhibited
Chrysin-8-C-glucoside derivatives THP-1 macrophagesLPSTNF-α, IL-1β
Chrysin 7-O-β-D-glucuronide Not SpecifiedNot SpecifiedIL-1β, IL-6

Influence on Key Inflammatory Signaling Pathways (e.g., NF-κB pathway)

The specific influence of Chrysin 7-O-β-gentiobioside on key inflammatory signaling pathways like the NF-κB pathway has not been reported in the scientific literature. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. nih.gov The aglycone, chrysin, has been shown to inhibit the NF-κB signaling pathway. nih.govnih.gov Whether Chrysin 7-O-β-gentiobioside retains this activity is a subject for future investigation.

Estrogen Receptor Alpha (ERα) Transcriptional Activity Modulation in Relevant Cell Lines

Scientific literature explicitly detailing the modulation of Estrogen Receptor Alpha (ERα) transcriptional activity by Chrysin 7-O-β-gentiobioside is not currently available. The majority of research on the endocrine effects of chrysin and its derivatives has centered on the aglycone form.

Direct experimental data on the ligand-receptor interactions between Chrysin 7-O-β-gentiobioside and ERα, as well as its impact on downstream gene expression, are scarce. However, general principles of flavonoid-receptor interactions suggest that the addition of a large sugar moiety, such as a gentiobioside, can significantly alter the binding affinity of the flavonoid to its target receptor. nih.gov

Glycosylation typically increases the hydrophilicity and steric hindrance of a molecule, which may impede its ability to enter the hydrophobic ligand-binding pocket of nuclear receptors like ERα. nih.gov Computational docking studies on various flavonoids have shown that the aglycone structure is crucial for fitting into the receptor's binding site. mdpi.comunito.it Therefore, it is plausible that Chrysin 7-O-β-gentiobioside may exhibit a lower binding affinity for ERα compared to chrysin, potentially resulting in weaker or negligible modulation of ERα-mediated gene transcription. However, without direct experimental evidence, this remains a hypothesis.

Anticancer Mechanisms in Preclinical Cell-Based Models (drawing insights from chrysin and other glycosides)

While specific studies on Chrysin 7-O-β-gentiobioside are limited, the anticancer mechanisms of its aglycone, chrysin, have been extensively documented across a wide range of preclinical cell-based models. nih.govmdpi.comexplorationpub.com These findings provide a foundational understanding of the potential biological activities of its glycosidic forms.

Chrysin is a potent inducer of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. explorationpub.com Its pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to apoptotic cell death.

Furthermore, chrysin has been shown to induce cell cycle arrest, often at the G1 or G2/M phases, thereby preventing cancer cells from progressing through the division cycle. mdpi.com This is frequently associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Table 1: Effects of Chrysin on Apoptosis and Cell Cycle Markers in Cancer Cell Lines

Cell Line Cancer Type Effect Key Molecular Targets
HeLa Cervical Cancer Apoptosis Induction Downregulation of NF-κB, Increased caspase-3/9
U937 Leukemia Apoptosis Induction AKT inhibition, Caspase activation
PC3 Prostate Cancer Apoptosis Induction & G1 Arrest Upregulation of p21
A549 Lung Cancer Apoptosis Induction Modulation of Bcl-2/Bax ratio

Chrysin has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of cancer cells, which are critical processes in tumor growth and metastasis. explorationpub.com It can suppress cell proliferation by modulating various signaling pathways involved in cell growth.

The anti-migratory and anti-invasive properties of chrysin are partly attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Chrysin has been reported to possess anti-angiogenic properties. It can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels.

One of the primary mechanisms underlying chrysin's anti-angiogenic effect is the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and its receptor, VEGFR-2. By targeting the VEGF/VEGFR-2 signaling pathway, chrysin can effectively suppress the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to the tumor.

Chrysin exerts its anticancer effects by modulating several key cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Chrysin has been shown to inhibit the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR. explorationpub.com By suppressing this pathway, chrysin can promote apoptosis and inhibit cell proliferation.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the cell nucleus to regulate gene expression involved in various cellular processes, including proliferation and survival. Chrysin has been observed to modulate the MAPK pathway, although its specific effects can be cell-type dependent. In some cancer cells, it inhibits the ERK pathway while activating the pro-apoptotic JNK and p38 pathways.

Table 2: Modulation of Signaling Pathways by Chrysin in Cancer Cells

Pathway Key Proteins Modulated Consequence of Modulation
PI3K/Akt/mTOR p-PI3K, p-Akt, p-mTOR Inhibition of cell survival and proliferation
MAPK p-ERK, p-JNK, p-p38 Inhibition of proliferation, induction of apoptosis

Exploration of Other Potential Bioactivities Based on Analogous Flavonoids (e.g., neuroprotective, hepatoprotective)

While direct and extensive research on the biological activities of Chrysin 7-O-β-gentiobioside is limited, the well-documented pharmacological properties of its aglycone, chrysin, and other analogous flavonoids provide a strong basis for exploring its potential therapeutic effects. The addition of a gentiobioside moiety can influence the bioavailability and metabolic fate of the chrysin molecule, potentially modulating its activity. This section explores the potential neuroprotective and hepatoprotective activities of Chrysin 7-O-β-gentiobioside by drawing parallels with the established mechanisms of chrysin and related flavonoid glycosides.

Neuroprotective Potential

Chrysin has demonstrated significant neuroprotective effects in various preclinical studies, suggesting that Chrysin 7-O-β-gentiobioside may possess similar capabilities. nih.govnih.gov The neuroprotective actions of chrysin are multifaceted, involving the mitigation of oxidative stress, neuroinflammation, and apoptosis. nih.gov These mechanisms are fundamental to protecting neuronal cells from damage and degeneration, which are hallmarks of various neurological disorders. nih.govresearchgate.net

One of the primary mechanisms underlying chrysin's neuroprotective effects is its potent antioxidant activity. nih.gov It can scavenge free radicals and augment the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov By reducing oxidative stress, chrysin helps to protect neurons from oxidative damage, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govjapsonline.com

Furthermore, chrysin exerts anti-inflammatory effects within the central nervous system. nih.gov It can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines and mediators. japsonline.com This anti-neuroinflammatory action is crucial for preventing the chronic inflammatory state that contributes to neuronal injury and death. nih.gov

Chrysin also exhibits anti-apoptotic properties, protecting neurons from programmed cell death. nih.gov It modulates key signaling pathways involved in apoptosis, thereby enhancing neuronal survival. nih.gov Additionally, chrysin has been shown to have a GABA mimetic effect, which contributes to its neuroprotective and anxiolytic properties. nih.gov

The potential neuroprotective mechanisms of chrysin, which may be shared by its glycoside derivatives like Chrysin 7-O-β-gentiobioside, are summarized in the table below.

Potential Neuroprotective MechanismKey Molecular Actions of Analogous Flavonoid (Chrysin)Potential Implication for Chrysin 7-O-β-gentiobioside
Antioxidant Activity- Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
  • Upregulation of endogenous antioxidant enzymes (SOD, CAT, GPx). nih.gov
  • Potential reduction of oxidative stress-induced neuronal damage.
    Anti-Inflammatory Effects- Inhibition of microglial and astrocyte activation.
  • Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β). nih.gov
  • Possible attenuation of neuroinflammation and its detrimental effects on neurons.
    Anti-Apoptotic Action- Modulation of apoptotic signaling pathways to prevent programmed cell death. nih.govPotential to enhance neuronal survival in the face of neurotoxic insults.
    GABA Mimetic Effect- Modulation of GABAA receptors, leading to inhibitory neurotransmission. nih.govMay contribute to neuroprotection and anxiolytic-like effects.

    Hepatoprotective Potential

    The liver is a primary site for the metabolism of xenobiotics, making it susceptible to damage from various toxins. Flavonoids, including chrysin, have been extensively studied for their hepatoprotective properties. researchgate.netnih.govnih.gov Chrysin has been shown to protect the liver from injury induced by a variety of chemical toxins. nih.gov This suggests that Chrysin 7-O-β-gentiobioside could also exert beneficial effects on liver health.

    The hepatoprotective activity of chrysin is largely attributed to its strong antioxidant and anti-inflammatory properties. nih.gov It can mitigate oxidative stress in the liver by scavenging free radicals and enhancing the activity of antioxidant enzymes. nih.gov This action helps to prevent lipid peroxidation and protects hepatocytes from oxidative damage. researchgate.net

    In addition to its antioxidant effects, chrysin modulates inflammatory pathways in the liver. nih.gov It has been shown to reduce the levels of pro-inflammatory markers, thereby ameliorating liver inflammation. nih.gov For instance, chrysin can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in liver injury. nih.gov

    Furthermore, chrysin has demonstrated anti-fibrotic activity, which is crucial in preventing the progression of chronic liver diseases to cirrhosis. researchgate.net It can also induce apoptosis in activated hepatic stellate cells, the primary cell type responsible for liver fibrosis. researchgate.net

    The potential hepatoprotective mechanisms of chrysin, which could be extrapolated to Chrysin 7-O-β-gentiobioside, are detailed in the table below.

    Potential Hepatoprotective MechanismKey Molecular Actions of Analogous Flavonoid (Chrysin)Potential Implication for Chrysin 7-O-β-gentiobioside
    Antioxidant Defense- Neutralization of free radicals and reduction of lipid peroxidation.
  • Enhancement of antioxidant enzyme activities in hepatocytes. nih.gov
  • Potential protection of liver cells from oxidative damage.
    Anti-Inflammatory Action- Downregulation of pro-inflammatory cytokines (e.g., TNF-α). nih.gov
  • Inhibition of inflammatory signaling pathways in the liver. researchgate.net
  • Possible reduction of liver inflammation and associated tissue injury.
    Anti-Fibrotic Effects- Inhibition of hepatic stellate cell activation and proliferation.
  • Induction of apoptosis in activated hepatic stellate cells. researchgate.net
  • Potential to prevent or slow the progression of liver fibrosis.
    Modulation of Liver Enzymes- Normalization of elevated serum levels of liver enzymes (e.g., ALT, AST) in response to liver damage. nih.govMay serve as a marker for its hepatoprotective efficacy.

    Structure Activity Relationship Sar Studies and Derivatization Strategies for Chrysin Glycosides

    Influence of Glycosylation Position (e.g., 7-O- vs C-glycosides) on Pharmacological Profile

    The position at which the sugar moiety is attached to the chrysin (B1683763) backbone significantly impacts its biological activity. The two primary forms are O-glycosides, where the sugar is linked via an oxygen atom (commonly at the C-7 position), and C-glycosides, where the linkage is a carbon-carbon bond (often at C-6 or C-8).

    In contrast, 7-O-glycosides, such as chrysin-7-O-β-D-glucopyranoside, have been investigated for a range of biological effects, including moderate antioxidant and antimicrobial activities, as well as potential immunostimulant properties for cancer treatment. nih.gov The linkage type also appears to strongly influence the antioxidant capacity, with O-glycosides often showing superior activity. mdpi.com

    Glycosylation PositionObserved Pharmacological EffectsReference
    7-O-glycoside Moderate antioxidant and antimicrobial activity, immunostimulant potential. nih.gov nih.gov
    8-C-glycoside Better absorption capability, slight induction of Nrf2 activation. mdpi.comnih.gov mdpi.comnih.gov

    Impact of Specific Sugar Moieties (e.g., gentiobioside vs glucoside, glucuronide) on Biological Potency and Specificity

    The type of sugar attached to the chrysin molecule also plays a crucial role in determining its biological properties. Different sugar moieties, such as gentiobioside, glucoside, and glucuronide, can lead to variations in activity.

    For example, chrysin-7-O-gentiobioside and chrysin-7-O-glucuronide are two of the major flavonoid constituents found in Semen Oroxyli and have been identified as potent antioxidants. mdpi.com Studies have shown that glycosylated flavonoids can be more resistant to heat treatment than their aglycone forms. nih.gov

    After administration, chrysin is extensively metabolized in the human body into forms like chrysin 7-O-sulfate and chrysin 7-O-glucuronide. mdpi.com These metabolites are major forms found in plasma, suggesting that the body's own metabolic processes recognize the importance of glycosylation and sulfation for transport and elimination. nih.gov

    The addition of a gentiobioside moiety to baicalein, a flavonoid structurally similar to chrysin, resulted in a compound with significant antioxidant activity. mdpi.com This suggests that the disaccharide gentiobioside can confer potent biological activity to the flavonoid core.

    Chemical Modification and Derivatization of Chrysin 7-O-beta-gentiobioside for Enhanced Properties

    To further enhance the therapeutic potential of chrysin glycosides, researchers have explored various chemical modification and derivatization strategies. These modifications aim to improve properties like lipophilicity, cellular permeability, and ultimately, biological efficacy.

    A key challenge with flavonoid glycosides is their often-high polarity, which can limit their ability to cross cell membranes. To address this, strategies to modulate lipophilicity are employed. One common approach is the introduction of lipophilic moieties to the chrysin structure. researchgate.net For example, methoxylation of the flavone (B191248) scaffold has been found to improve aqueous solubility and enhance membrane-penetrating properties, leading to better absorption. researchgate.net

    Another strategy involves the esterification of the hydroxyl groups on the sugar moiety. This can reduce the polarity of the molecule and potentially increase its ability to permeate cell membranes. mdpi.com

    The synthesis and biological evaluation of novel derivatives of chrysin glycosides have yielded promising results. For instance, the acetylation of the hydroxyl groups on flavonoids has been shown to enhance their antiproliferative activity. mdpi.com

    In a study involving chrysin-8-C-glucoside, the hexa-acetate derivative exhibited the strongest antioxidant and anti-inflammatory activity compared to the parent glucoside and a hexa-ethyl carbonate derivative. mdpi.comnih.gov It is hypothesized that the acetate (B1210297) groups reduce the polarity of the molecule, thereby increasing membrane permeability and leading to enhanced pharmacological activity. mdpi.com Similarly, 5,7-di-O-acetylchrysin demonstrated higher inhibitory activity against advanced glycation end-products (AGEs) and better water solubility than the original chrysin, while retaining its anti-inflammatory properties. nih.gov

    DerivativeEnhancement StrategyObserved ImprovementReference
    Hexa-acetate of chrysin-8-C-glucoside AcetylationStrongest antioxidant and anti-inflammatory activity. mdpi.comnih.gov mdpi.comnih.gov
    5,7-di-O-acetylchrysin AcetylationHigher AGE inhibition and water solubility. nih.gov nih.gov
    Methoxylated chrysin MethoxylationImproved aqueous solubility and membrane penetration. researchgate.net researchgate.net

    Computational Chemistry Approaches in SAR Analysis and Drug Design

    Computational chemistry has become an indispensable tool in the study of structure-activity relationships and the rational design of new drugs. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to predict how a molecule will interact with a biological target, such as an enzyme or receptor. nih.govcsic.es

    For chrysin and its derivatives, computational studies have been used to:

    Predict metabolic transformations: Tools like MetaPrint2D can predict the likely sites of metabolism on the chrysin molecule. nih.gov

    Evaluate binding affinity: Molecular docking simulations can estimate the binding energy of a ligand to a target protein, helping to identify promising drug candidates. nih.govnih.gov

    Analyze SAR: Computational models can help to elucidate the key structural features responsible for a compound's biological activity, guiding the design of more potent derivatives. mdpi.com

    Assess stability of interactions: MD simulations can provide insights into the stability of the complex formed between a ligand and its target over time. csic.es

    By integrating these computational approaches with experimental data, researchers can accelerate the discovery and optimization of novel chrysin-based therapeutic agents. mdpi.com

    Emerging Research Directions and Future Academic Perspectives for Chrysin 7 O Beta Gentiobioside

    Investigation of Novel Biological Targets and Undiscovered Mechanistic Pathways

    Chrysin (B1683763) 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside, presents a compelling subject for future research aimed at uncovering its full therapeutic potential. While its aglycone, chrysin, has been more extensively studied for its anti-inflammatory and antioxidant properties, the specific biological targets and mechanistic pathways of the gentiobioside derivative remain largely unexplored. Current research on chrysin suggests that it modulates key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Future investigations into Chrysin 7-O-beta-gentiobioside should aim to determine if it shares these targets or possesses unique molecular interactions.

    A promising avenue of research lies in exploring its potential effects on cellular signaling cascades implicated in various diseases. For instance, a related compound, chrysin 7-O-β-d-glucopyranoside, has been shown to increase the expression of the hepatic low-density lipoprotein (LDL) receptor through the activation of AMP-activated protein kinase (AMPK). This finding suggests that Chrysin 7-O-beta-gentiobioside may also play a role in lipid metabolism and could be investigated as a potential agent for managing dyslipidemia.

    Furthermore, another chrysin glycoside, chrysin 7-O-β-D-glucuronide, has demonstrated inhibitory activity against SARS-CoV-2 proteases, 3CLpro and PLpro. This indicates that Chrysin 7-O-beta-gentiobioside could be screened for similar antiviral properties. The structural similarity to these other active chrysin glycosides provides a strong rationale for investigating a broader range of potential biological targets for Chrysin 7-O-beta-gentiobioside.

    Table 1: Potential Biological Targets for Chrysin 7-O-beta-gentiobioside Based on Related Compounds

    Potential Target Observed Effect in Related Compound Therapeutic Implication
    AMP-activated protein kinase (AMPK)Increased LDL receptor expression (chrysin 7-O-β-d-glucopyranoside)Dyslipidemia, Cardiovascular Disease
    SARS-CoV-2 3CLpro and PLproInhibition of viral proteases (chrysin 7-O-β-D-glucuronide)Antiviral Therapy (COVID-19)
    Cyclooxygenase-2 (COX-2)Inhibition of inflammation (chrysin)Anti-inflammatory Therapy
    Nuclear Factor-kappa B (NF-κB)Inhibition of inflammatory signaling (chrysin)Anti-inflammatory Therapy

    Exploration of Synergistic Effects with Other Phytochemicals or Established Agents

    The therapeutic efficacy of natural compounds can often be enhanced when used in combination with other agents. Research into the synergistic effects of Chrysin 7-O-beta-gentiobioside with other phytochemicals or established drugs is a critical area for future studies. The parent compound, chrysin, has shown promise in combination therapies, particularly in oncology. Studies have indicated that chrysin can enhance the efficacy of chemotherapeutic agents like cisplatin and docetaxel. This suggests a potential for Chrysin 7-O-beta-gentiobioside to act as a chemosensitizer, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.

    Future research should explore combinations of Chrysin 7-O-beta-gentiobioside with other flavonoids, polyphenols, or conventional drugs to identify synergistic interactions. Such studies could reveal novel therapeutic strategies for a range of conditions, from cancer to inflammatory diseases. Investigating these combinations could lead to the development of more effective and safer treatment regimens.

    Development of Advanced In Vitro and In Vivo Models for Comprehensive Pharmacodynamic Assessment

    To gain a deeper understanding of the pharmacodynamics of Chrysin 7-O-beta-gentiobioside, the development and utilization of advanced experimental models are essential. While standard cell culture and animal models provide valuable initial data, more sophisticated systems are needed to accurately predict human responses.

    In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, can more closely mimic the in vivo microenvironment compared to traditional 2D cultures. These models would be invaluable for assessing the effects of Chrysin 7-O-beta-gentiobioside on cell-cell interactions, tissue architecture, and drug penetration. Furthermore, "organ-on-a-chip" technology could be employed to study the compound's effects on specific organs in a controlled microfluidic environment, providing insights into its organ-specific toxicity and efficacy.

    In Vivo Models: Genetically engineered animal models that better replicate human diseases are crucial for preclinical evaluation. For instance, if preliminary studies suggest an effect on a particular signaling pathway, transgenic or knockout mouse models related to that pathway would be highly informative. Additionally, patient-derived xenograft (PDX) models in cancer research could provide a more personalized assessment of the compound's antitumor activity.

    Comprehensive pharmacodynamic studies in these advanced models will be critical for elucidating the dose-response relationship, identifying biomarkers of activity, and understanding the time course of the compound's effects.

    Application of Multi-omics Technologies for Systems Biology Understanding of its Effects

    A systems biology approach, integrating various "omics" technologies, will be instrumental in unraveling the complex biological effects of Chrysin 7-O-beta-gentiobioside. Untargeted metabolomics has already been used to identify Chrysin 7-O-gentiobioside in the orchid species Oncidium sotoanum, showcasing the utility of this approach in natural product discovery.

    Genomics and Transcriptomics: These technologies can identify changes in gene and RNA expression profiles in response to treatment with Chrysin 7-O-beta-gentiobioside. This can help to pinpoint the cellular pathways and biological processes that are modulated by the compound.

    Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound. This can provide direct insights into the molecular mechanisms of action.

    Metabolomics: This approach can identify and quantify the small-molecule metabolites present in a biological system. Metabolomic profiling can reveal how Chrysin 7-O-beta-gentiobioside alters cellular metabolism and can help to identify biomarkers of its biological activity.

    Integrating data from these multi-omics platforms will provide a holistic view of the cellular response to Chrysin 7-O-beta-gentiobioside, facilitating the identification of novel targets and pathways and providing a more complete understanding of its pharmacological effects.

    Research into Sustainable Production and Bioprocessing Methods

    Chrysin 7-O-beta-gentiobioside has been isolated from natural sources such as Spartium junceum and the seeds of Oroxylum indicum. chemfaces.com However, reliance on extraction from plant sources can be inefficient and unsustainable. Therefore, research into alternative and sustainable production methods is crucial for enabling further investigation and potential future applications.

    Biotechnological Production: Metabolic engineering of microorganisms, such as bacteria or yeast, offers a promising avenue for the sustainable production of Chrysin 7-O-beta-gentiobioside. By introducing the necessary biosynthetic pathways into these microbial hosts, it may be possible to produce the compound in large quantities through fermentation. This approach can offer advantages in terms of scalability, cost-effectiveness, and environmental sustainability.

    Enzymatic Synthesis: Another approach is the use of specific enzymes, such as glycosyltransferases, to catalyze the attachment of the gentiobiose sugar moiety to the chrysin backbone. This enzymatic synthesis can offer high specificity and yield, providing a clean and efficient method for producing the desired compound.

    Further research into optimizing these bioprocessing methods will be essential for ensuring a reliable and sustainable supply of Chrysin 7-O-beta-gentiobioside for extensive preclinical and potentially clinical studies.

    Q & A

    Q. What gaps exist in the current understanding of Chrysin 7-O-β-gentiobioside’s pharmacokinetics?

    • Methodological Answer : Limited data on tissue distribution and metabolite profiling. Address this using radiolabeled compounds (e.g., 14C-chrysin derivatives) and autoradiography in preclinical models. Publish raw datasets in repositories like Zenodo for transparency .

    Q. Table 1: Key Physicochemical Properties of Chrysin 7-O-β-gentiobioside

    PropertyValue/MethodReference
    Molecular FormulaC₂₇H₃₀O₁₄
    SolubilitySoluble in DMSO, acetone, chloroform
    StabilityStore desiccated at -20°C
    Purity AssessmentHPLC-UV (≥98%)

    Q. Table 2: Common Assays for Bioactivity Screening

    Assay TypeProtocol SummaryReference
    Anti-inflammatoryNF-κB luciferase reporter in RAW 264.7
    AntioxidantDPPH radical scavenging (IC₅₀)
    PharmacokineticsLC-MS/MS plasma quantification

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.